molecular formula C15H15NO2 B1274230 Phenylalanine, alpha-phenyl- CAS No. 56594-95-7

Phenylalanine, alpha-phenyl-

Cat. No. B1274230
CAS RN: 56594-95-7
M. Wt: 241.28 g/mol
InChI Key: YMCRTUKBQGPJNL-OAHLLOKOSA-N
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Description

Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . It is odorless, has a slightly bitter taste, and its pH (1% aqueous solution) ranges from 5.4 to 6 .


Synthesis Analysis

Phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The molecular formula of Phenylalanine is C9H11NO2 . The structure of Phenylalanine can be represented in various forms such as skeletal formula, ball-and-stick model, and space-filling model .


Chemical Reactions Analysis

Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline. In turn, adrenaline is converted into a brain chemical utilized to produce noradrenaline .


Physical And Chemical Properties Analysis

Phenylalanine is an odorless white crystalline powder with a slightly bitter taste . Its solubility in water is 9.97 g/L at 0 °C, 14.11 g/L at 25 °C, 21.87 g/L at 50 °C, 37.08 g/L at 75 °C, and 68.9 g/L at 100 °C .

Scientific Research Applications

Role in Plant Defense Mechanisms

Field

Plant Pathogen Interactions

Application

Phenylalanine ammonia-lyase (PAL) is a key enzyme in phenylpropanoid metabolism, which is a very important pathway in plants. The secondary products it produces play an important role in plant growth and development, disease resistance, and stress resistance responses .

Method

Based on bioinformatics methods, PAL family genes were identified and characterized from tomato. qRT-PCR was used to study the expression of PAL genes in cultivated tomato after root-knot nematode infection .

Results

The expression of some genes changed significantly after root-knot nematode infection, with up-regulation of 4 genes and down-regulation of 3 genes .

Response to Aspergillus flavus L. Infection in Cultivated Peanut

Field

Plant Pathology

Application

Phenylalanine ammonia-lyase (PAL) plays significant roles in plant growth, adaptation, and disease resistance. It is especially important in response to Aspergillus flavus L. infection in cultivated peanuts .

Method

A systematic genome-wide analysis was conducted to identify PAL genes in the Arachis hypogaea L. genome .

Biomedical Applications

Field

Biomedicine

Application

Phenylalanine ammonia-lyase (PAL) has numerous biomedical applications for the treatment of phenylketonuria and tyrosinemia in cancer therapy and for the production of antimicrobials and health supplements .

Method

The specific methods of application are not detailed in the source .

Results

The specific results or outcomes are not detailed in the source .

Microelectronics Applications

Field

Microelectronics

Application

Depending on sample preparation conditions and chemical properties of the phenylalanine-based peptides, different nanostructures can be formed. These nanostructures find applications in microelectronics, where they are used as optical waveguides, biocontainers, and optoelectronic nanomaterials .

Results

Pharmaceutical Applications

Field

Pharmaceuticals

Application

ᴅ- or ʟ-fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents and topography imaging of tumor ecosystems using PET .

Results

Production of L-Phenylalanine in E. coli

Field

Microbial Cell Factories

Application

L-phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

Method

An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules .

Results

The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

Role in Mood Regulation

Field

Neuroscience

Application

Since noradrenaline affects mood, various forms of phenylalanine have been suggested to treat such conditions as lack of energy, memory problems, depression, confusion, decreased alertness, and lack of appetite, all of which are considered to be caused by the Phenylalanine deficiency .

Future Directions

There are continuous attempts at improving the quality of medical foods including their palatability. Advances in dietary therapy such as the use of large neutral amino acids (LNAA) and glycomacropeptides (GMP; found within the whey fraction of bovine milk) have been explored . Gene therapy and enzyme replacement or substitution therapy have yielded more promising data in recent years .

properties

IUPAC Name

(2R)-2-amino-2,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCRTUKBQGPJNL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205152
Record name Phenylalanine, alpha-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanine, alpha-phenyl-

CAS RN

56594-95-7
Record name Phenylalanine, alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanine, alpha-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylalanine, alpha-phenyl-
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Reactant of Route 6
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Citations

For This Compound
1
Citations
W HARTWIG, U SCHOELLKOPF - 1982 - pascal-francis.inist.fr
Other title SYNTHESES ASYMETRIQUES VIA DES INTERMEDIAIRES HETEROCYCLIQUES. XVI: SYNTHESE ENANTIOSELECTIVE D'ALPHA-ALKYL ALPHA-PHENYL GLYCINES …
Number of citations: 0 pascal-francis.inist.fr

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